chemical structure and physical properties of ethyl 4,4-difluoro-3-phenylbutanoate
chemical structure and physical properties of ethyl 4,4-difluoro-3-phenylbutanoate
Title: Ethyl 4,4-Difluoro-3-Phenylbutanoate: Structural Dynamics, Synthesis, and Applications in Targeted Protein Degradation
Executive Summary
Ethyl 4,4-difluoro-3-phenylbutanoate (CAS: 862458-01-3) is a highly specialized fluorinated ester that serves as a critical building block in modern medicinal chemistry and organic synthesis[1]. Characterized by its difluoromethyl group and phenyl ring, this compound is primarily utilized as a precursor for synthesizing potent inhibitors targeting ubiquitin-specific proteases (USPs), specifically USP7 and USP19[2][3]. This technical guide dissects the compound's structural rationale, physical properties, field-proven synthesis protocols, and its downstream applications in targeted protein degradation and metabolic disease regulation.
Chemical Identity and Structural Rationale
The molecular architecture of ethyl 4,4-difluoro-3-phenylbutanoate ( C12H14F2O2 ) is strategically designed for late-stage functionalization in drug discovery.
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Difluoromethyl Group ( −CF2H ): Unlike a fully fluorinated trifluoromethyl group, the −CF2H moiety acts as a lipophilic hydrogen bond donor. It serves as a bioisostere for alcohols and thiols, enhancing the metabolic stability of the final drug candidate while maintaining favorable target-binding thermodynamics[1].
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Phenyl Ring: Provides essential π−π stacking interactions with aromatic residues within the hydrophobic pockets of target enzymes (e.g., the catalytic domain of USP7)[3].
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Ethyl Ester Backbone: Acts as a versatile synthetic handle, allowing for facile saponification to the corresponding carboxylic acid, which can subsequently be coupled with various amines to form stable amide linkages in active pharmaceutical ingredients (APIs)[2].
Physical and Chemical Properties
Understanding the physicochemical profile of ethyl 4,4-difluoro-3-phenylbutanoate is crucial for optimizing reaction conditions and predicting its behavior in biological assays. The incorporation of fluorine significantly alters the electron distribution, leading to unique physical characteristics[1].
| Property | Value | Scientific Rationale |
| Chemical Name | Ethyl 4,4-difluoro-3-phenylbutanoate | Standard IUPAC nomenclature. |
| CAS Number | 862458-01-3 | Unique numerical identifier[4]. |
| Molecular Formula | C12H14F2O2 | Defines atomic composition[1]. |
| Molecular Weight | 228.24 g/mol | Optimal for small-molecule precursors. |
| Density | ~1.61 g/cm³ | High density driven by the heavy atomic mass and tight van der Waals radii of the fluorine atoms[1]. |
| Boiling Point | ~162 °C | Elevated boiling point due to strong dipole-dipole interactions induced by the highly electronegative fluorine atoms[1]. |
| Melting Point | Low (Liquid at 25 °C) | The ester functionality and asymmetric substitution disrupt crystal lattice packing, rendering it a colorless oil at room temperature[1][3]. |
| LogP | ~2.99 | Indicates moderate lipophilicity, striking an ideal balance between organic solvent solubility for synthesis and eventual membrane permeability for intracellular drug targets[1]. |
Experimental Workflow: Two-Step Synthesis Protocol
The synthesis of ethyl 4,4-difluoro-3-phenylbutanoate requires precise control over stereochemistry and reaction kinetics. The most robust, field-proven method involves a Horner-Wadsworth-Emmons (HWE) olefination followed by continuous-flow catalytic hydrogenation[3].
Step 1: HWE Olefination to yield Ethyl 4,4-difluoro-3-phenylbut-2-enoate
Causality: Sodium hydride is utilized to irreversibly deprotonate triethyl phosphonoacetate, forming a highly nucleophilic phosphonate ylide. This ylide attacks the electrophilic carbonyl carbon of 2,2-difluoro-1-phenylethanone.
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Suspend sodium hydride (60% dispersion in mineral oil, 1.54 g, 38.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert nitrogen atmosphere.
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Cool the suspension to 0 °C using an ice bath to control the exothermic ylide formation.
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Add triethyl phosphonoacetate (7.05 mL, 35.2 mmol) dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
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Add 2,2-difluoro-1-phenylethanone (5.0 g, 32.0 mmol) dropwise. Maintain the reaction at 0 °C for an additional 60 minutes.
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Quench the reaction by carefully adding deionized water (100 mL).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic phases over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 2: Continuous-Flow Catalytic Hydrogenation
Causality: A continuous-flow reactor (H-Cube®) is employed instead of batch hydrogenation to safely manage high-pressure hydrogen (60 bar) and to maximize the surface area contact between the substrate, hydrogen gas, and the solid Pd/C catalyst, ensuring quantitative reduction of the alkene without defluorination[3].
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Dissolve the intermediate ethyl 4,4-difluoro-3-phenylbut-2-enoate (1.00 g, 4.42 mmol) in chromatography-grade methanol (88 mL).
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Process the solution through an H-Cube® flow reactor equipped with a 10% Pd/C catalyst cartridge.
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Set the reactor parameters: Hydrogen pressure at 60 bar, temperature at 60 °C, and a flow rate of 1 mL/min.
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Collect the eluent and concentrate to dryness under reduced pressure.
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Purify the crude product via flash chromatography (silica gel, gradient elution from 100:0 to 80:20 cyclohexane:ethyl acetate) to yield ethyl 4,4-difluoro-3-phenylbutanoate as a colorless oil (approx. 97% yield)[3].
Figure 1: Two-step synthesis workflow of ethyl 4,4-difluoro-3-phenylbutanoate.
Applications in Drug Development: USP7 and USP19 Inhibition
Ethyl 4,4-difluoro-3-phenylbutanoate is a critical intermediate in the synthesis of piperidine and pyrazolo-pyrimidine derivatives, which act as highly selective inhibitors of Ubiquitin Specific Proteases (USPs)[3].
USP7 Inhibition and Metabolic Regulation USP7 is an enzyme that rescues specific target proteins from proteasomal degradation by removing ubiquitin tags. One of its primary substrates is FOXO1, a transcription factor that drives gluconeogenesis in the liver. Overexpression of USP7 leads to excessive deubiquitination and hyperactivation of FOXO1, contributing to hyperglycemia in diabetes[3].
By converting ethyl 4,4-difluoro-3-phenylbutanoate into its corresponding acid and coupling it to a piperidine scaffold, researchers generate potent USP7 inhibitors. These inhibitors block the catalytic cleft of USP7, allowing FOXO1 to be ubiquitinated and degraded, thereby suppressing gluconeogenesis and offering a therapeutic pathway for metabolic disorders and neoplastic conditions[3].
USP19 Inhibition Similarly, derivatives of this compound are utilized to inhibit USP19, an enzyme implicated in muscle atrophy, neurodegeneration, and viral immune evasion. The difluoromethyl-phenyl pharmacophore derived from the ester ensures optimal binding affinity within the USP19 active site[2].
Figure 2: Logical relationship of USP7 inhibition by derivatives of the title compound.
References
- Google Patents. WO2018020242A1 - Pharmaceutical compounds.
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LookChem. Cas 862457-96-3, (E)-ethyl 4-bromo-4,4-difluoro-3-phenyl-2-butenoate. Retrieved from: [Link]
- Google Patents. EP3529241B1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7.
